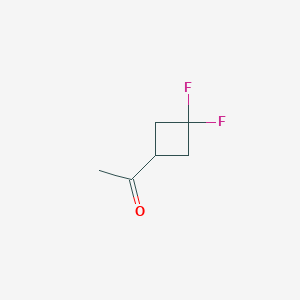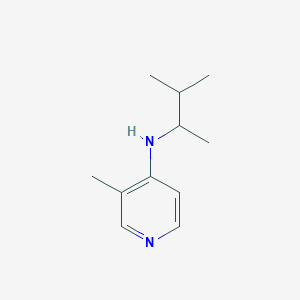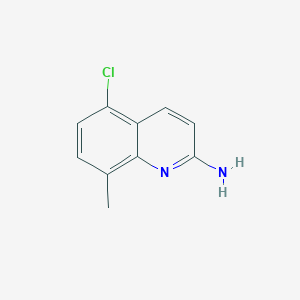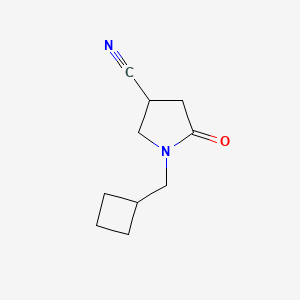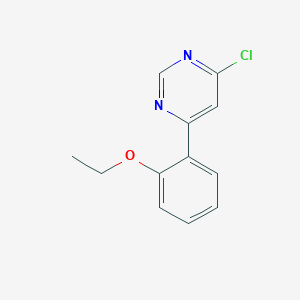
4-Chloro-6-(2-ethoxyphenyl)pyrimidine
概要
説明
4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound with chloro, ethoxy, and phenyl substituents. It is a multifunctionalized pyrimidine scaffold . The molecular formula of this compound is C12H11ClN2O.
Synthesis Analysis
The synthesis of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at ca. 20 °C, for 2 h . This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Further details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. The molecular weight of this compound is 234.68 g/mol. More detailed structural analysis can be found in the relevant papers .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(2-ethoxyphenyl)pyrimidine are complex and can be influenced by various factors. For instance, the presence of different substituents can affect the course and efficiency of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine can be analyzed using various methods. For instance, the molecular weight of this compound is 234.68 g/mol. More detailed properties can be found in the relevant papers .科学的研究の応用
Antiviral Activity
4-Chloro-6-(2-ethoxyphenyl)pyrimidine derivatives have shown potential in antiviral applications. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including a chloro group, have demonstrated inhibitory activity against retrovirus replication in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Nonlinear Optical (NLO) Properties
Research into the NLO properties of pyrimidine derivatives, including those structurally similar to 4-Chloro-6-(2-ethoxyphenyl)pyrimidine, has been conducted. For example, density functional theory (DFT) studies have been performed on phenyl pyrimidine derivatives to explore their structural parameters and NLO characteristics, which are important for applications in the fields of medicine and nonlinear optics (Hussain et al., 2020).
Synthesis of Anticancer Drugs
Some pyrimidine derivatives, including those related to 4-Chloro-6-(2-ethoxyphenyl)pyrimidine, serve as intermediates in the synthesis of small molecule anticancer drugs. Methods have been developed for synthesizing these compounds efficiently, which is crucial for advancing cancer treatment research (Kou & Yang, 2022).
Hydrogen Bonding and Molecular Recognition
The study of hydrogen bonding in pyrimidine derivatives, including those structurally similar to 4-Chloro-6-(2-ethoxyphenyl)pyrimidine, is significant for understanding molecular recognition processes in pharmaceuticals. Investigations into the crystal and molecular structures of such compounds contribute to this understanding, which is vital for targeted drug action (Trilleras et al., 2009).
Anti-Inflammatory and Analgesic Properties
Research on pyrimidine heterocycles, including 4-Chloro-6-(2-ethoxyphenyl)pyrimidine derivatives, has shown that they possess potential anti-inflammatory and analgesic properties. These findings are important for the development of new medications in pain management and inflammation control (Muralidharan et al., 2019).
Antibacterial Agents
Some pyrimidine derivatives, structurally related to 4-Chloro-6-(2-ethoxyphenyl)pyrimidine, have been screened for their antibacterial properties. This research contributes to the development of new antibiotics and treatments for bacterial infections (Abdel-Mohsen & Geies, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-6-(2-ethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKIVRAZLLRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethoxyphenyl)pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

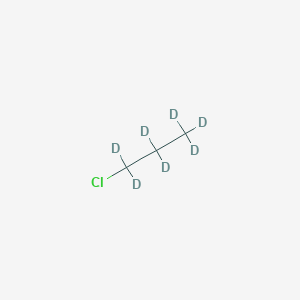
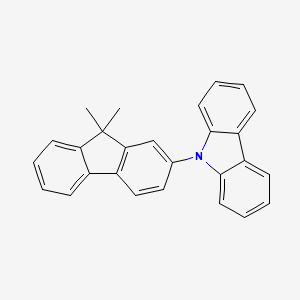
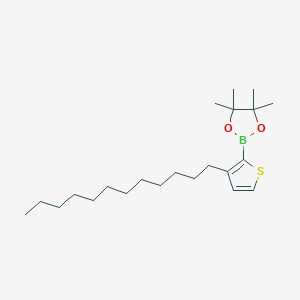
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
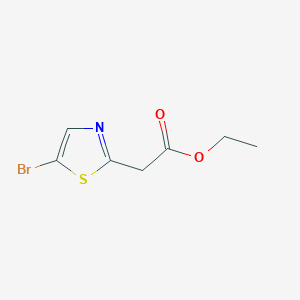
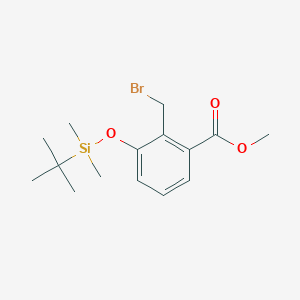
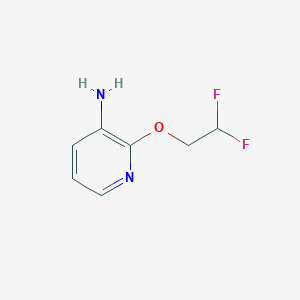
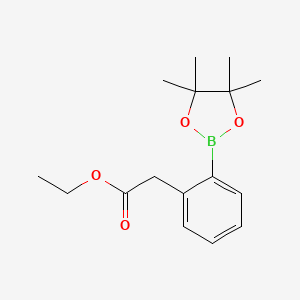
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
